Piperidinium, 1-[2-[(2-methoxybenzoyl)oxy]ethyl]-1-methyl-, iodide
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Overview
Description
Piperidinium, 1-[2-[(2-methoxybenzoyl)oxy]ethyl]-1-methyl-, iodide is a quaternary ammonium compound with a piperidinium core. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a methoxybenzoyl group and an iodide ion. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-[2-[(2-methoxybenzoyl)oxy]ethyl]-1-methyl-, iodide typically involves the reaction of piperidine with 2-methoxybenzoyl chloride in the presence of a base to form the intermediate 1-[2-[(2-methoxybenzoyl)oxy]ethyl]-1-methylpiperidine. This intermediate is then reacted with methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-[2-[(2-methoxybenzoyl)oxy]ethyl]-1-methyl-, iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Scientific Research Applications
Piperidinium, 1-[2-[(2-methoxybenzoyl)oxy]ethyl]-1-methyl-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Piperidinium, 1-[2-[(2-methoxybenzoyl)oxy]ethyl]-1-methyl-, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Pyridine: An aromatic analog with a nitrogen atom in a six-membered ring
Uniqueness
Piperidinium, 1-[2-[(2-methoxybenzoyl)oxy]ethyl]-1-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group and the iodide ion differentiates it from other piperidine derivatives, making it valuable for specialized applications .
Properties
CAS No. |
62557-48-6 |
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Molecular Formula |
C16H24INO3 |
Molecular Weight |
405.27 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl 2-methoxybenzoate;iodide |
InChI |
InChI=1S/C16H24NO3.HI/c1-17(10-6-3-7-11-17)12-13-20-16(18)14-8-4-5-9-15(14)19-2;/h4-5,8-9H,3,6-7,10-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OLVNNAQQWBASHZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCOC(=O)C2=CC=CC=C2OC.[I-] |
Origin of Product |
United States |
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